[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate
Description
[2-Methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate is a synthetic carbamate derivative featuring a pyridine ring and a long-chain octadecyl group. Its structure integrates a methoxy group at the 2-position, an octadecylcarbamoyloxy moiety at the 3-position of the propane backbone, and an acetylated carbamate linked to a pyridin-2-ylmethyl group.
Properties
Molecular Formula |
C32H55N3O6 |
|---|---|
Molecular Weight |
577.8 g/mol |
IUPAC Name |
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate |
InChI |
InChI=1S/C32H55N3O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24-34-31(37)40-26-30(39-3)27-41-32(38)35(28(2)36)25-29-22-19-21-23-33-29/h19,21-23,30H,4-18,20,24-27H2,1-3H3,(H,34,37) |
InChI Key |
DIKLXFXYKCASMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=N1)C(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the octadecylcarbamoyloxypropyl intermediate through a reaction between octadecylamine and a suitable propylating agent. This intermediate is then reacted with N-acetyl-N-(pyridin-2-ylmethyl)carbamate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyridine moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates or pyridines.
Scientific Research Applications
Chemistry
In chemistry, [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its carbamate functionality makes it a potential inhibitor of certain enzymes, providing insights into their mechanisms of action.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyridine moiety may also participate in binding interactions, enhancing the compound’s overall efficacy. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogues
Pyridine derivatives with carbamate or pivalamide substituents are documented in catalogs (). Key structural analogs include:
| Compound Name | Substituents on Pyridine | Functional Groups | CAS Number | Molecular Formula |
|---|---|---|---|---|
| N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide | 2-Chloro, 6-(hydroxypropynyl) | Pivalamide, propargyl alcohol | Not specified | C₁₇H₂₂ClN₃O₂ |
| N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide | 2-Chloro, 6-(dimethoxymethyl) | Pivalamide, dimethoxymethyl | Not specified | C₁₇H₂₄ClN₃O₃ |
| tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate | 5,6-Dimethoxy | tert-Butyl carbamate | Not specified | C₁₄H₂₀N₂O₄ |
Key Differences :
- Lipophilicity : The target compound’s octadecyl chain confers significantly higher hydrophobicity compared to analogs with shorter alkyl groups (e.g., dimethoxymethyl or tert-butyl) .
- Electronic Effects : Pyridine derivatives with electron-withdrawing groups (e.g., chloro in ) may exhibit altered reactivity or binding compared to the target compound’s acetylated carbamate and methoxy groups .
- Stability : Carbamates with bulky substituents (e.g., pivalamide in ) are typically more hydrolytically stable than acetylated variants, suggesting the target compound may have intermediate stability .
Carbamate-Based Analogues
Carbamates with diverse alkyl/aryl chains and heterocyclic attachments are listed in . Notable examples include:
| Compound Name | Substituents on Carbamate | CAS Number | Molecular Formula |
|---|---|---|---|
| [2-(Carbamoyloxymethyl)-2-methylpentyl] N,N-diethylcarbamate | Methylpentyl, diethyl | 25384-87-6 | C₁₃H₂₄N₂O₄ |
| 2-(Diethylamino)ethyl N,N-diethylcarbamate | Diethylaminoethyl, diethyl | 23385-00-4 | C₁₀H₂₁N₃O₂ |
Key Differences :
- Chain Length : The target compound’s C18 chain contrasts sharply with shorter chains (e.g., methylpentyl or ethyl), likely enhancing membrane permeability or aggregation tendencies .
Hypothetical Property Comparison Table
| Property | Target Compound | N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide | [2-(Carbamoyloxymethyl)-2-methylpentyl] N,N-diethylcarbamate |
|---|---|---|---|
| Molecular Weight | ~650 g/mol (estimated) | ~365.8 g/mol | ~296.3 g/mol |
| LogP | High (C18 chain) | Moderate (dimethoxymethyl) | Low (methylpentyl) |
| Aqueous Solubility | Low | Moderate | High |
| Stability | Moderate (acetylated carbamate) | High (pivalamide) | Moderate (diethyl carbamate) |
Note: Data inferred from structural features; experimental validation is required .
Biological Activity
The compound [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate , also known as CV-6209, has garnered attention for its potential biological activities, particularly in the realms of anticancer therapy and drug delivery systems. This article reviews its biological activity, synthesizing findings from diverse sources, including case studies and research evaluations.
Basic Information
- Molecular Formula : C34H60ClN3O6
- Molecular Weight : 642.319 g/mol
- IUPAC Name : [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate; chloride
- PubChem CID : 107756
Structure and Characteristics
The compound features a complex structure that includes a methoxy group, an octadecyl chain, and a pyridine moiety. Its lipophilicity (XlogP value) indicates a significant potential for membrane permeability, which is crucial for its biological activity.
Anticancer Potential
Research has indicated that CV-6209 exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound could induce cell cycle arrest and apoptosis in neuroblastoma and glioblastoma cells. The lethal concentration (LC50) values were significantly lower than those of existing therapies, suggesting enhanced efficacy.
Table 1: Cytotoxicity of CV-6209 in Cancer Cell Lines
| Cell Line | LC50 (nM) |
|---|---|
| BE | 18.9 |
| U87 | 200 ± 60 |
| SK | >300 |
Note: LC50 values indicate the concentration required to kill 50% of the cells after 24 hours of exposure.
The mechanism through which CV-6209 exerts its anticancer effects appears to involve:
- Cell Cycle Arrest : The compound causes a significant accumulation of cells in the G2/M phase, indicating mitotic arrest.
- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed, including nuclear condensation and fragmentation.
- Western Blot Analysis : Increased levels of phosphorylated histone H3 suggest that CV-6209 effectively triggers mitotic arrest.
Drug Delivery Applications
Due to its lipophilic nature, CV-6209 has been explored as a candidate for drug delivery systems, particularly in ophthalmology. Its ability to penetrate biological membranes makes it suitable for delivering therapeutic agents across ocular barriers.
Study 1: Efficacy in Glioblastoma Models
In a study involving athymic NCr nude mice implanted with glioblastoma cells, CV-6209 was administered orally. The results indicated significant tumor reduction compared to control groups, with biodistribution studies confirming effective uptake in tumor tissues.
Study 2: Combination Therapy
Another investigation evaluated the effects of combining CV-6209 with ionizing radiation in glioblastoma models. The combination resulted in enhanced cytotoxicity compared to either treatment alone, suggesting a synergistic effect that warrants further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
